molecular formula C15H14N2O B11869835 3-Ethoxy-2-phenyl-2H-indazole CAS No. 88279-19-0

3-Ethoxy-2-phenyl-2H-indazole

Cat. No.: B11869835
CAS No.: 88279-19-0
M. Wt: 238.28 g/mol
InChI Key: TYSXRYLXTCZLON-UHFFFAOYSA-N
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Description

3-Ethoxy-2-phenyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation .

Industrial Production Methods: Industrial production of 3-Ethoxy-2-phenyl-2H-indazole may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize scalable reactions and cost-effective reagents. For example, the use of CuCl2 catalysis has been shown to improve the yield significantly .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-2-phenyl-2H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indazole core .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-phenyl-2H-indazole involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

88279-19-0

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

3-ethoxy-2-phenylindazole

InChI

InChI=1S/C15H14N2O/c1-2-18-15-13-10-6-7-11-14(13)16-17(15)12-8-4-3-5-9-12/h3-11H,2H2,1H3

InChI Key

TYSXRYLXTCZLON-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C=CC=CC2=NN1C3=CC=CC=C3

Origin of Product

United States

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